molecular formula C6H2BrF2NO B12100913 2-Bromo-3,5-difluoro-pyridine-4-carbaldehyde

2-Bromo-3,5-difluoro-pyridine-4-carbaldehyde

Cat. No.: B12100913
M. Wt: 221.99 g/mol
InChI Key: UFRGLHDUZUECLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-3,5-difluoro-pyridine-4-carbaldehyde is a heterocyclic organic compound with the molecular formula C6H2BrF2NO. This compound is characterized by the presence of bromine, fluorine, and aldehyde functional groups attached to a pyridine ring. It is commonly used in organic synthesis and has applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3,5-difluoro-pyridine-4-carbaldehyde typically involves the bromination and fluorination of pyridine derivatives. One common method includes the reaction of 2-bromo-3,5-difluoropyridine with a formylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination and fluorination processes. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize the formation of by-products and to ensure the safety of the process .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3,5-difluoro-pyridine-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-Bromo-3,5-difluoro-pyridine-4-carbaldehyde is primarily related to its ability to interact with biological targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for certain molecular targets .

Comparison with Similar Compounds

Comparison: 2-Bromo-3,5-difluoro-pyridine-4-carbaldehyde is unique due to the presence of both bromine and fluorine atoms, which confer distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of complex molecules, offering advantages in terms of reactivity and selectivity compared to its analogs .

Properties

Molecular Formula

C6H2BrF2NO

Molecular Weight

221.99 g/mol

IUPAC Name

2-bromo-3,5-difluoropyridine-4-carbaldehyde

InChI

InChI=1S/C6H2BrF2NO/c7-6-5(9)3(2-11)4(8)1-10-6/h1-2H

InChI Key

UFRGLHDUZUECLE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=N1)Br)F)C=O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.